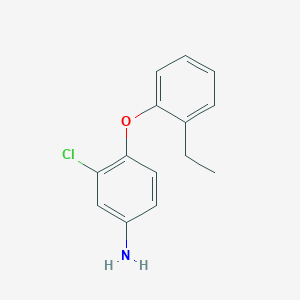

3-氯-4-(3-乙氧基苯氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

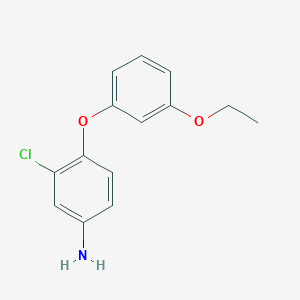

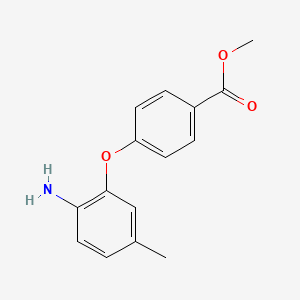

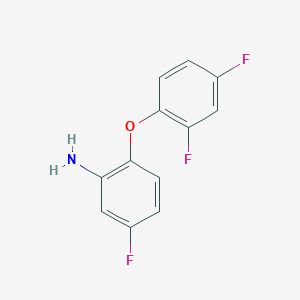

3-Chloro-4-(3-ethoxyphenoxy)aniline is a chemical compound that is part of a broader class of aniline derivatives. Anilines are aromatic amines that have wide applications in the chemical industry, including the synthesis of dyes, pharmaceuticals, and polymers. The specific structure of 3-Chloro-4-(3-ethoxyphenoxy)aniline suggests it may have unique properties due to the presence of both chloro and ethoxyphenoxy substituents on the benzene ring.

Synthesis Analysis

The synthesis of related chloro-substituted anilines typically involves multi-step reactions starting from chloronitrobenzenes. For instance, 2-Chloro-4-aminophenol, a related compound, was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions . This suggests that a similar approach could be used for synthesizing 3-Chloro-4-(3-ethoxyphenoxy)aniline, with the additional step of introducing the ethoxyphenoxy group.

Molecular Structure Analysis

The molecular structure of chloro-substituted anilines is characterized by the presence of halogen atoms, which can significantly influence the polarization and crystal structure of these compounds. For example, chloro, bromo, and ethynyl substituents have been found to play similar roles in the crystal structures of 4-substituted anilines due to their similar polarizations . This information can be useful in predicting the crystal structure and intermolecular interactions of 3-Chloro-4-(3-ethoxyphenoxy)aniline.

Chemical Reactions Analysis

Chloro-substituted anilines can undergo various chemical reactions, including nucleophilic substitution and reactions with phosphorus trichloride oxide. For example, aniline hydrochlorides have been shown to react with POCl3 to yield trimeric cyclophosphazanes . Additionally, the presence of a chloro substituent can lead to intramolecular reactions, such as hydroxylation-induced chlorine migration, as seen in the biotransformation of certain triazenes . These reactions highlight the reactivity of the chloro group in aniline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted anilines are influenced by their substituents. For instance, the introduction of electron-withdrawing groups like chloro can affect the acidity and reactivity of the amino group. Kinetic and equilibrium studies of reactions involving chloro-substituted pyridines with anilines have provided insights into the substituent effects on reaction rates and mechanisms . The practical synthesis of a related compound, 3-Chloro-4-(3-fluorobenzyloxy)aniline, demonstrated a high overall yield and robustness, indicating that similar methods could be applied to the synthesis of 3-Chloro-4-(3-ethoxyphenoxy)aniline with potentially favorable yields and properties .

科学研究应用

合成和化学反应

- 各种苯胺的氯代衍生物的合成,包括 3-氯-4-(3-乙氧基苯氧基)苯胺,通常涉及从更简单的氯硝基苯化合物开始的多步反应。这些过程的特点是高产率且环保,如 3-氯-4-[1,1,2-三氟-2-(三氟甲氧基)-乙氧基]苯胺的合成,产率为 72.0% (温自强,2007).

- 另一个例子是从 1-(氯甲基)-3-氟苯和 2-氯-4-硝基苯酚合成 3-氯-4-(3-氟苄氧基)苯胺,其特点是原料易得、鲁棒性强、废物最少 (张庆文,2011).

环境应用

- 苯胺的氯代衍生物,如 3-氯-4-(3-乙氧基苯氧基)苯胺,用于染料、医药和农药的生产。它们的毒性和积累潜力使其成为环境修复的目标。例如,埃洛石已被研究为废水处理中这些化合物的有效吸附剂 (P. Słomkiewicz 等人,2017).

药物研究

- 在药物领域,苯胺的衍生物,包括氯代衍生物,已作为激酶抑制剂的潜力被探索。例如,类似于 3-氯-4-(3-乙氧基苯氧基)苯胺的化合物已显示出抑制 Src 激酶活性的希望,这在癌症研究中至关重要 (D. Boschelli 等人,2001).

缓蚀和材料科学

- 一些苯胺的氯代衍生物被研究为酸性环境中金属的缓蚀剂。它们的分子结构、氧化还原行为和与金属表面的相互作用是其有效性的关键 (P. Udhayakala 等人,2013).

属性

IUPAC Name |

3-chloro-4-(3-ethoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-2-17-11-4-3-5-12(9-11)18-14-7-6-10(16)8-13(14)15/h3-9H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKVICMIHNVFGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(3-ethoxyphenoxy)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)

![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)